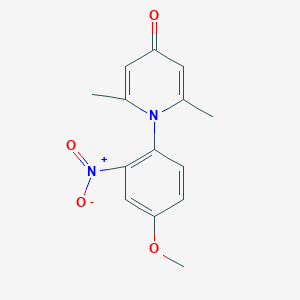
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, also known as DMMA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMA is a thiazolidine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory and antioxidant effects.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of anti-inflammatory and antioxidant therapies. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit potent anti-inflammatory effects in vitro, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit antioxidant effects, scavenging free radicals and protecting cells from oxidative stress.
Wirkmechanismus
The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of pro-inflammatory cytokines and chemokines, as well as the scavenging of free radicals. 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide may also modulate the activity of transcription factors involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the scavenging of free radicals, and the modulation of transcription factor activity. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit anti-proliferative effects in cancer cells, and may have potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide for lab experiments is its potent anti-inflammatory and antioxidant effects. This makes 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide an ideal candidate for studies investigating the role of inflammation and oxidative stress in disease pathogenesis. Additionally, 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide has been shown to exhibit low toxicity in vitro, making it a safe and reliable compound for use in lab experiments. However, one limitation of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide. One area of interest is in the development of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as rheumatoid arthritis and cardiovascular disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide, and to identify potential molecular targets for its activity. Finally, studies investigating the potential anti-cancer effects of 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide are also warranted, as preliminary studies have shown promising results in this area.
Synthesemethoden
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide can be synthesized using a variety of methods, including the condensation of 2,4-thiazolidinedione and 4-methylbenzylamine in the presence of acetic anhydride. The resulting product can be purified using column chromatography, yielding a white crystalline powder with a melting point of 158-160°C.
Eigenschaften
Produktname |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
|---|---|
Molekularformel |
C12H12N2O3S |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C12H12N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-5,9H,6H2,1H3,(H,13,15)(H,14,16,17) |
InChI-Schlüssel |
UVVOTKPJEDRMFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)



![Methyl 2-{[(2,5-dichlorophenyl)sulfonyl]amino}acetate](/img/structure/B256647.png)
![3-[4-(Dimethylamino)phenyl]-1-(4-ethylphenyl)-2-propen-1-one](/img/structure/B256649.png)
![[5-(4-Dimethylamino-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-acetic acid](/img/structure/B256650.png)



![2,4-Dichloro-6-[(4-ethyl-1-piperazinyl)sulfonyl]phenol](/img/structure/B256659.png)

![2-[(Methoxyacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256665.png)